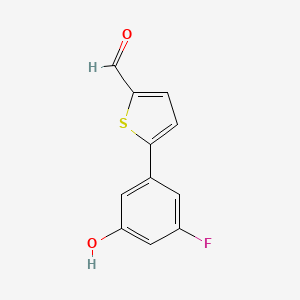
5-(2-Chlorophenyl)-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-3-fluorophenol, or 5-CFP, is a phenolic compound that has been studied extensively due to its unique properties. It has been used in a variety of scientific research applications, including drug development, medicinal chemistry, and biochemistry. 5-CFP has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the mechanisms of action of various compounds.
科学研究应用
5-CFP has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various compounds, including drugs and hormones. It has also been used in medicinal chemistry to study the structure-activity relationships of various compounds. In addition, 5-CFP has been used in biochemistry to study the structure and function of proteins, as well as in drug development to study the pharmacokinetics and pharmacodynamics of various compounds.
作用机制
The mechanism of action of 5-CFP is not fully understood. However, it is believed to interact with various proteins and enzymes, which can lead to a variety of biochemical and physiological effects. For example, 5-CFP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, 5-CFP has been shown to interact with various other proteins, such as the nuclear receptor PPARγ, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-CFP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme COX-2, which can lead to the inhibition of prostaglandin synthesis. In addition, 5-CFP has been shown to interact with the nuclear receptor PPARγ, which can lead to the modulation of gene expression. Furthermore, 5-CFP has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.
实验室实验的优点和局限性
5-CFP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be purified by column chromatography. In addition, it has a wide range of biochemical and physiological effects, which makes it useful for studying the mechanisms of action of various compounds. However, there are also some limitations to using 5-CFP in laboratory experiments. For example, it is not very soluble in water, and its effects on some proteins and enzymes may not be as pronounced as with other compounds.
未来方向
There are many potential future directions for the use of 5-CFP in scientific research. For example, it could be used to study the mechanisms of action of other compounds, such as hormones and drugs. In addition, it could be used to study the structure and function of proteins, and to develop new drugs and treatments. Finally, it could be used to study the effects of various environmental factors, such as pollutants, on biochemical and physiological processes.
合成方法
The synthesis of 5-CFP is a multi-step process that requires the use of several chemicals. The first step involves the reaction of 2-chlorophenol and fluorobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 5-CFP and 4-CFP. The mixture is then treated with a reagent such as para-toluenesulfonic acid, which selectively converts the 4-CFP to 5-CFP. The final product is then purified by column chromatography.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROJJFLCDYAWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684208 |
Source


|
| Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-71-0 |
Source


|
| Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














